2,2-Dimethylbutanenitrile Exhibits Lower Hydrophobicity Than 2,2-Dimethylpentanenitrile, Enabling Differential Partitioning in Biphasic Reactions
The computed partition coefficient (XLogP3) for 2,2-dimethylbutanenitrile is 1.7, which is lower than that of the one-carbon-extended homolog 2,2-dimethylpentanenitrile (estimated XLogP3 ≈ 2.2–2.3 based on the incremental methylene contribution of approximately +0.5 log units) [1]. This quantifiable difference in lipophilicity directly affects partitioning behavior in biphasic systems and may influence membrane permeability in biological contexts.
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2,2-Dimethylpentanenitrile: XLogP3 ≈ 2.2–2.3 (estimated by homolog extrapolation) |
| Quantified Difference | ΔXLogP3 ≈ -0.5 to -0.6 log units |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
This lower lipophilicity translates to higher aqueous-phase retention in liquid-liquid extractions and altered logD-dependent properties, enabling more efficient phase separation and potentially reduced nonspecific protein binding compared to longer-chain analogs.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Establishes methylene contribution of ~0.5 logP units). View Source
